molecular formula C9H14N2 B6261708 2-(4-methylpyridin-2-yl)propan-2-amine CAS No. 1401526-15-5

2-(4-methylpyridin-2-yl)propan-2-amine

Cat. No. B6261708
CAS RN: 1401526-15-5
M. Wt: 150.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-methylpyridin-2-yl)propan-2-amine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of pyridine and amine, and it has potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of “2-(4-methylpyridin-2-yl)propan-2-amine” can be achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of “2-(4-methylpyridin-2-yl)propan-2-amine” consists of a pyridine ring attached to a propan-2-amine group . The presence of the nitrogen atom in the pyridine ring and the amine group contributes to its reactivity.


Physical And Chemical Properties Analysis

“2-(4-methylpyridin-2-yl)propan-2-amine” is a compound with a molecular weight of 150.23 . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds derived from 2-(4-methylpyridin-2-yl)propan-2-amine have shown promising results in the treatment of fibrosis. Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of fibrosis. These compounds have demonstrated better anti-fibrotic activities than some existing drugs, indicating potential as novel anti-fibrotic agents .

Neurodegenerative Disease Treatment

Derivatives of 2-(4-methylpyridin-2-yl)propan-2-amine, such as propargylamines, have been found to have significant pharmaceutical properties. They are used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. Propargylamine derivatives, including pargyline, rasagiline, and selegiline, act as monoamine oxidase inhibitors and have shown neuroprotective and neurorestorative activities .

Antimicrobial and Antiviral Applications

The pyrimidine moiety, which can be constructed using 2-(4-methylpyridin-2-yl)propan-2-amine as a starting point, is known to exhibit a wide range of pharmacological activities. Pyrimidine derivatives have been reported to possess antimicrobial and antiviral properties, making them valuable in the design of new drugs to combat infectious diseases .

Antitumor Properties

Pyrimidine derivatives, synthesized from 2-(4-methylpyridin-2-yl)propan-2-amine, have been employed in the search for new antitumor agents. These compounds have been found to inhibit the growth of cancer cells and induce senescence, highlighting their potential in cancer therapy .

Synthesis of Heterocyclic Compounds

2-(4-methylpyridin-2-yl)propan-2-amine serves as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. The construction of these compound libraries is an important aspect of medicinal chemistry and chemical biology, contributing to the discovery of drugs with diverse biological functions .

Anti-Tubercular Agents

Research has been conducted to design and synthesize compounds using 2-(4-methylpyridin-2-yl)propan-2-amine that exhibit potent anti-tubercular activity. These efforts aim to find new treatments for tuberculosis that are more effective than current standard drugs .

Safety and Hazards

While specific safety and hazard information for “2-(4-methylpyridin-2-yl)propan-2-amine” is not available, compounds of similar structure often require careful handling. They may pose risks such as causing serious eye irritation and respiratory irritation .

Future Directions

The future directions for “2-(4-methylpyridin-2-yl)propan-2-amine” could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, “2-(4-methylpyridin-2-yl)propan-2-amine” and its derivatives could be potential candidates for the development of new anti-fibrotic drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methylpyridin-2-yl)propan-2-amine involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent.", "Starting Materials": [ "4-methyl-2-pyridinecarboxaldehyde", "2-amino-2-methyl-1-propanol", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methyl-2-pyridinecarboxaldehyde and 2-amino-2-methyl-1-propanol in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Quench the reaction by adding water or dilute acid to the mixture.", "Step 5: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1401526-15-5

Product Name

2-(4-methylpyridin-2-yl)propan-2-amine

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.